N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide

Description

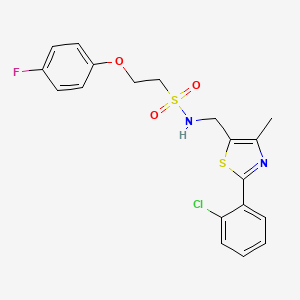

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 3. The methylene bridge at position 5 connects the thiazole ring to a sulfonamide group, which is further linked to a 2-(4-fluorophenoxy)ethane moiety.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-fluorophenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3S2/c1-13-18(27-19(23-13)16-4-2-3-5-17(16)20)12-22-28(24,25)11-10-26-15-8-6-14(21)7-9-15/h2-9,22H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTPKADCUGQEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)CCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide” typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide.

Substitution Reactions:

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2-(4-fluorophenoxy)ethanesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be tested in various biological assays.

Medicine

Medicinally, compounds like this are investigated for their potential as therapeutic agents. They may act on specific molecular targets such as enzymes or receptors involved in disease pathways.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Triazole Derivatives

Compound Series [7–9] ():

These 1,2,4-triazole derivatives share sulfonamide and halogenated phenyl groups. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones feature:

- Core: 1,2,4-triazole instead of thiazole.

- Substituents: Dual halogenation (2,4-difluorophenyl) and sulfonylphenyl groups.

- Key Differences: The absence of a methylene-linked ethanesulfonamide chain and a 4-fluorophenoxy group.

Physicochemical Comparison:

- IR Spectroscopy: The target compound’s sulfonamide group would exhibit νS=O stretches near 1150–1350 cm⁻¹, similar to triazole derivatives . However, the thiazole ring’s C=S stretch (~1247–1255 cm⁻¹ in triazoles) is absent, replaced by thiazole-specific absorptions.

- Solubility: The ethanesulfonamide chain in the target compound may enhance aqueous solubility compared to triazoles with bulkier sulfonylphenyl groups.

Halogenated Sulfonamides in Agrochemicals

- Structure: N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.

- Comparison: Shares a sulfonamide-triazole backbone but incorporates a dichlorophenyl group and a difluoromethyl-triazolone moiety.

- Activity: Used as a herbicide, suggesting that halogenation and sulfonamide groups are critical for pesticidal activity. The target compound’s 2-chlorophenyl and 4-fluorophenoxy groups may offer similar bioactivity .

Thiazole-Based Sulfonamides

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

- Structure: Pyrimidine core with fluorophenyl and sulfonamide groups.

- Comparison: Demonstrates the versatility of sulfonamide-heterocycle hybrids. The target compound’s thiazole ring may confer distinct electronic properties compared to pyrimidine .

Research Findings and Implications

- Bioactivity Trends: Halogenation (Cl, F) and sulfonamide groups are recurrent in bioactive compounds, suggesting the target compound may exhibit pesticidal or antimicrobial properties akin to sulfentrazone or triazole derivatives .

- Synthetic Challenges: The target compound’s ethanesulfonamide chain requires precise S-alkylation steps, contrasting with triazole derivatives synthesized via cyclocondensation .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by the following features:

- Thiazole Ring : Contributes to its reactivity and biological interactions.

- Chlorophenyl Group : Imparts lipophilicity, enhancing membrane permeability.

- Fluorophenoxy Moiety : Known for its role in modulating biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Mechanistic investigations reveal that it can induce apoptosis in cancer cells by activating specific signaling pathways.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, which is crucial for its therapeutic effects. For instance, it may target enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

The mechanism of action involves:

- Enzyme Interaction : Binding to active sites of enzymes, leading to inhibition.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways, which can result in therapeutic effects.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

-

Anticancer Research :

- In vitro studies on cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, supporting its role as a potential anticancer drug.

-

Inflammation Model :

- Animal models of inflammation treated with the compound exhibited reduced inflammatory markers compared to controls. This suggests a promising application in treating inflammatory diseases.

Data Table: Biological Activities and Mechanisms

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide?

- Methodology : Synthesis typically involves multi-step protocols. For example, coupling reactions between thiazole intermediates and sulfonamide precursors under anhydrous conditions (e.g., THF or DCM as solvents) with catalysts like NaIO₄ for oxidation steps . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yields (>70%) and purity (>95%) .

Q. How can spectroscopic data (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and fluorophenoxy groups), thiazole methyl (δ 2.5–2.7 ppm), and sulfonamide protons (δ 3.8–4.2 ppm). Discrepancies in splitting patterns may indicate incomplete substitution or stereochemical issues .

- IR : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) should dominate .

Q. What solvent systems are suitable for solubility testing in biological assays?

- Methodology : Use DMSO for stock solutions (10–50 mM) due to the compound’s hydrophobicity. For aqueous buffers (e.g., PBS), employ co-solvents like Tween-80 (<1%) or cyclodextrins to enhance solubility. Validate stability via HPLC over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Methodology : Systematically modify substituents:

- Chlorophenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance target binding.

- Fluorophenoxy moiety : Test halogen substitution (e.g., Cl vs. Br) to optimize pharmacokinetics.

- Sulfonamide linker : Introduce methyl or ethyl groups to alter steric hindrance. Validate via molecular docking (e.g., AutoDock Vina) and in vitro enzyme inhibition assays .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Metabolic stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).

- Plasma protein binding : Equilibrium dialysis can quantify free fractions affecting bioavailability.

- Formulation optimization : Nanoemulsions or liposomes may improve in vivo retention .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified receptors (e.g., kinases or GPCRs).

- X-ray crystallography : Co-crystallize the compound with target proteins to identify critical binding residues.

- Mutagenesis studies : Replace key amino acids (e.g., Tyr → Phe) to validate interaction hotspots .

Q. What computational models predict the compound’s ADMET properties?

- Methodology :

- ADMET Prediction : Use QSAR tools like SwissADME or ADMETLab to estimate logP (optimal: 2–4), BBB permeability, and hERG inhibition.

- MD Simulations : GROMACS or AMBER can model membrane permeability and stability in lipid bilayers .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in different cell lines?

- Methodology :

- Assay standardization : Use identical cell passage numbers, culture media, and incubation times.

- Dose-response curves : Compare IC₅₀ values across multiple replicates (n ≥ 6).

- Mechanistic studies : Perform RNA-seq to identify differential gene expression in sensitive vs. resistant lines .

Q. Why do purity assessments (HPLC vs. LC-MS) yield inconsistent results?

- Methodology :

- HPLC calibration : Use certified reference standards to validate column performance.

- LC-MS sensitivity : Detect low-abundance impurities (e.g., dehalogenated byproducts) via high-resolution MS (Orbitrap/Q-TOF).

- Sample preparation : Avoid solvent interactions (e.g., DMSO-induced precipitation) during dilution .

Key Research Gaps

- Spectroscopic validation : Limited high-resolution crystallographic data for the sulfonamide-thiazole scaffold .

- In vivo toxicity : No chronic exposure studies in animal models .

- Synergistic effects : Unexplored combinatorial therapies with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.